(S)-Atenolol-d7 is a deuterated form of Atenolol, a selective beta-1 adrenergic receptor blocker primarily used for treating hypertension and other cardiovascular conditions. The compound is notable for its isotopic labeling, which enhances its utility in pharmacokinetic studies and analytical chemistry. The molecular formula of (S)-Atenolol-d7 is , with a molecular weight of approximately 273.4 g/mol. This compound is classified within the category of pharmaceutical drugs, specifically beta-blockers, which are essential for managing various heart-related ailments.
The synthesis of (S)-Atenolol-d7 involves several key steps, typically starting from p-hydroxyphenylacetamide and (R)-epichlorohydrin. The process can be summarized as follows:
This method has been noted for its efficiency in producing high-purity (S)-Atenolol-d7 suitable for pharmaceutical applications .
The synthesis typically requires careful control of reaction conditions, including temperature and the stoichiometry of reactants. Elemental analysis and high-performance liquid chromatography (HPLC) are often employed to monitor the purity and yield of the final product .
(S)-Atenolol-d7 can participate in various chemical reactions typical for beta-blockers. These may include:
These reactions are significant for modifying the compound's properties or synthesizing related derivatives .
These properties are critical for both storage and application in pharmaceutical formulations .
(S)-Atenolol-d7 is primarily utilized in scientific research, particularly in pharmacokinetic studies where isotopic labeling allows for precise tracking of drug metabolism and distribution within biological systems. Its applications include:
These applications highlight its importance not only as a therapeutic agent but also as a tool for advancing pharmaceutical science .
Enantioseparation of (S)-Atenolol-d7 leverages advanced chromatographic strategies to resolve the racemic mixture of deuterated atenolol. Direct separation on chiral stationary phases (CSPs) predominates due to its efficiency and applicability to underivatized compounds:
Table 1: Chromatographic Conditions for Enantioresolution of (S)-Atenolol-d7
Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rₛ) | Enantiomeric Excess (ee) |
---|---|---|---|
Chirobiotic™ V (Vancomycin) | MeOH/HAc/TEA (100:0.025:0.75) | 1.8 | >99% |
Chiralpak® IG-U (Cellulose) | EtOH/Heptane/DEA (80:20:0.1) | 1.5 | >98.5% |
Ligand-Exchange (Cu²⁺-L-Pro) | Aqueous MeOH/Ammonium Acetate | 1.2 | >95% |
Indirect methods involving chiral derivatization agents (CDAs)—such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)—generate diastereomers separable on reversed-phase columns. Though effective, this route risks deuterium exchange during derivatization and is less favored for isotopic analogs [7].
Deuterium integration into atenolol targets the isopropylamino group (–NH–CH(CH₃)₂), strategically positioned to minimize metabolic cleavage while preserving bioactivity. Two primary pathways dominate:
Table 2: Comparison of Deuterium Incorporation Strategies
Strategy | Starting Material | Deuteration Agent | Isotopic Purity | Chemical Yield |
---|---|---|---|---|
Deuterated Isopropylamine | (S)-Epoxide 3a | IPA-d₇ | ≥97% | 90–95% |
Late-Stage H/D Exchange | (S)-Atenolol | D₂O/Pd/C | 80–85% | 60–70% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1